molecular formula C21H20Cl2N2O4S B12047056 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone

1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone

Cat. No.: B12047056
M. Wt: 467.4 g/mol
InChI Key: KCHFKUQIAAESQV-UHFFFAOYSA-N
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Description

1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an appropriate base to form the corresponding 1,3,4-oxadiazole-2-thione.

    Substitution reaction: The oxadiazole-2-thione is then reacted with 2,4-dichlorophenoxyacetic acid or its derivatives to introduce the 2,4-dichlorophenoxy group.

    Coupling with 4-butoxyphenyl group: The final step involves coupling the intermediate with 4-butoxyphenyl ethanone under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Agriculture: The compound could be explored for its herbicidal or pesticidal properties.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone would depend on its specific application. For example:

    Antimicrobial activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.

    Anticancer activity: It may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

    Herbicidal activity: The compound could disrupt photosynthesis or other essential processes in plants.

Comparison with Similar Compounds

Similar Compounds

    1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl)ethanone: A similar compound without the thioxo group.

    1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)ethanone: A thiadiazole analog.

Uniqueness

1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone is unique due to the presence of both the oxadiazole and thioxo groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H20Cl2N2O4S

Molecular Weight

467.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)-2-[5-[(2,4-dichlorophenoxy)methyl]-2-sulfanylidene-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C21H20Cl2N2O4S/c1-2-3-10-27-16-7-4-14(5-8-16)18(26)12-25-21(30)29-20(24-25)13-28-19-9-6-15(22)11-17(19)23/h4-9,11H,2-3,10,12-13H2,1H3

InChI Key

KCHFKUQIAAESQV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CN2C(=S)OC(=N2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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